molecular formula C5H10FNO B12938714 (3S,5S)-5-Fluoropiperidin-3-ol

(3S,5S)-5-Fluoropiperidin-3-ol

Cat. No.: B12938714
M. Wt: 119.14 g/mol
InChI Key: NEKACQUHAHXIIL-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The fluorine atom and hydroxyl group attached to the piperidine ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropiperidin-3-one, while reduction could produce 5-fluoropiperidine.

Scientific Research Applications

(3S,5S)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,5S)-5-Fluoropiperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3-Iodo-2,2,5-trimethylheptane: Another fluorinated piperidine derivative with different substituents.

    Benzoylecgonine: A metabolite of cocaine with a similar piperidine structure but different functional groups.

Uniqueness

(3S,5S)-5-Fluoropiperidin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3S,5S)-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1

InChI Key

NEKACQUHAHXIIL-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)O

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.